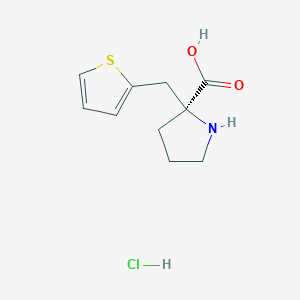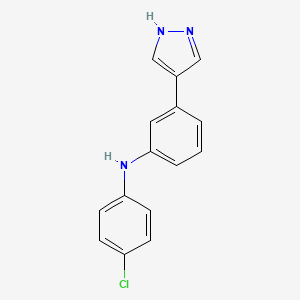
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” is a chemical compound. Its structure would likely consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to an aniline group (a phenyl group attached to an amino group) via a single bond .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” would likely involve a pyrazole ring attached to an aniline group via a single bond . The exact structure would depend on the specific locations of the bonds and the orientation of the groups attached to the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline” would depend on its specific structure. For example, a related compound, “(4-chlorophenyl) (1-methyl-1H-pyrazol-4-yl)methanol”, has a predicted boiling point of 385.9±32.0 °C and a predicted density of 1.28±0.1 g/cm3 .科学的研究の応用
Applications in Synthesis and Pharmacological Evaluation
Design and Synthesis of Pyrazolines and Thiazolidin-4-ones N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline and its derivatives have been used in the synthesis of pyrazolines and thiazolidin-4-one derivatives with potential pharmacological properties. These compounds exhibit promising anticancer and HIV properties compared to similar compounds, showcasing the significance of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline in medicinal chemistry (Patel et al., 2013).
Applications in Luminescence and Electroluminescence
Development of Luminescent Platinum Complexes The compound and its derivatives have been utilized in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit impressive photophysical properties and are used in electroluminescence applications, particularly in organic light-emitting diodes (OLEDs), demonstrating the versatility of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline in materials science and engineering (Vezzu et al., 2010).
Applications in Antiviral Research
Synthesis of Anti-RSV Agents A class of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, related to N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, has been synthesized and evaluated for antiviral activity against the Respiratory Syncytial Virus (RSV). These compounds have shown efficacy in inhibiting RSV replication, highlighting the potential of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline derivatives in antiviral drug development (Fioravanti et al., 2015).
Applications in Antimicrobial Research
Molecular Docking and Antimicrobial Activity Studies The compound has been extensively studied for its antimicrobial properties. Research involving quantum chemical calculations, molecular docking, and antimicrobial activity assays has provided insights into the potential of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline derivatives as effective agents against bacterial and fungal pathogens. These studies have shown promising results in identifying and understanding the biological interactions and molecular mechanisms underlying the antimicrobial efficacy of these compounds (Sivakumar et al., 2021).
将来の方向性
作用機序
Target of Action
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, also known as GKI-1, primarily targets the Greatwall (GWL) kinase . GWL is a crucial regulator of mitotic progression, playing a significant role in cell division . When over-expressed in certain types of cancer, such as breast cancer, GWL can induce oncogenic properties .
Mode of Action
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline interacts with its target, GWL, by inhibiting its function . In vitro studies have shown that N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline inhibits full-length human GWL . This interaction results in a decrease in the phosphorylation levels of ENSA/ARPP19, proteins that are known substrates of GWL .
Biochemical Pathways
The inhibition of GWL by N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline affects the mitotic progression pathway . By reducing the phosphorylation levels of ENSA/ARPP19, N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline disrupts the normal function of these proteins, leading to changes in the cell cycle .
Result of Action
The action of N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline leads to a decrease in mitotic events, mitotic arrest/cell death, and cytokinesis failure . This is due to the reduction in ENSA/ARPP19 phosphorylation levels, which are comparable to those obtained by siRNA depletion of GWL .
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

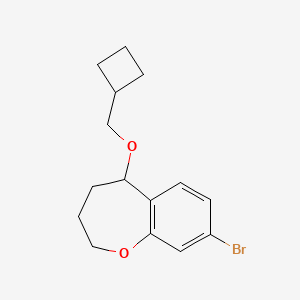


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)
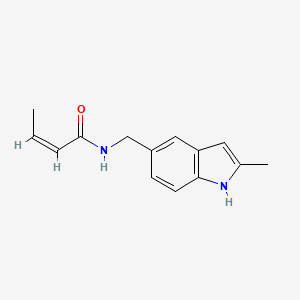
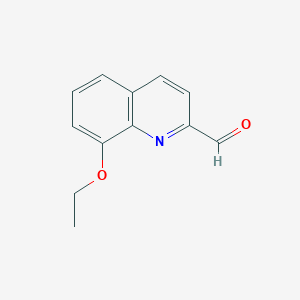
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)
![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)


